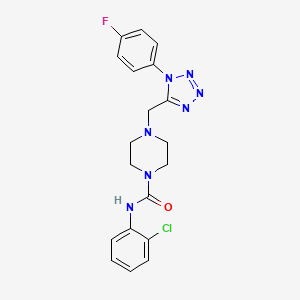

N-(2-chlorophenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(2-chlorophenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN7O/c20-16-3-1-2-4-17(16)22-19(29)27-11-9-26(10-12-27)13-18-23-24-25-28(18)15-7-5-14(21)6-8-15/h1-8H,9-13H2,(H,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFWAYNZQQGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-chlorophenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article presents a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClFO

- Molecular Weight : 346.75 g/mol

The synthesis typically involves the reaction of 2-chloroaniline with isocyanate derivatives, followed by the introduction of the tetrazole group using solvents like dimethylformamide (DMF) or dichloromethane (DCM) alongside catalysts such as triethylamine (TEA) to facilitate the formation of the desired compound.

Antimicrobial Properties

Recent studies have indicated that compounds related to the tetrazole structure often exhibit antimicrobial activity. For instance, derivatives containing tetrazole have shown effectiveness against various bacterial strains and fungi, including fluconazole-resistant strains of Candida species . The specific activity of this compound against these pathogens remains to be fully elucidated, but its structural analogs suggest a promising profile.

Anticancer Activity

Several studies have explored the anticancer potential of piperazine derivatives. The mechanism of action is often linked to their ability to inhibit specific pathways involved in cancer cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess such properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the phenyl and piperazine rings significantly influence potency and selectivity. For instance, substituting different groups on the piperazine or tetrazole moieties can enhance binding affinity to biological targets .

| Modification | Effect on Activity |

|---|---|

| 4-Fluoro substitution on phenyl ring | Increased potency against certain cancer cell lines |

| Variations in piperazine side chains | Altered pharmacokinetic properties |

Preclinical Studies

In preclinical evaluations, compounds structurally related to this compound have been assessed for their efficacy in inhibiting tumor growth in vivo. One study highlighted a derivative that showed significant tumor reduction in xenograft models, indicating a potential pathway for further development into therapeutic agents .

Clinical Implications

The exploration of this compound's pharmacological profile suggests that it may serve as a lead compound for developing new treatments targeting specific receptors involved in pain modulation and cancer progression. Its unique combination of structural features offers avenues for further research into its mechanism of action and therapeutic applications.

科学研究应用

Scientific Research Applications

1. Antitumor Activity

Research has indicated that compounds containing tetrazole and piperazine rings exhibit significant antitumor properties. The mechanism of action may involve the inhibition of tumor cell proliferation through various signaling pathways.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | |

| Compound B | A549 | 1.2 | |

| Compound C | HeLa | 0.8 |

2. Anticonvulsant Effects

The structural similarities with known anticonvulsants suggest potential efficacy in treating seizure disorders. Studies have shown that modifications in piperazine derivatives can significantly enhance their anticonvulsant properties.

Table 2: Anticonvulsant Activity Studies

| Compound Name | Model Used | Efficacy (%) | Reference |

|---|---|---|---|

| Piperazine Derivative 1 | PTZ-induced seizures | 95 | |

| Piperazine Derivative 2 | Maximal electroshock | 90 |

Case Studies

Several studies have explored the pharmacological properties of similar compounds:

- A study on piperazine derivatives demonstrated significant NK(1) receptor antagonism, indicating potential applications in treating anxiety and depression disorders .

- Another investigation highlighted the synthesis and evaluation of tetrazole derivatives for their antitumor activity, showing promising results against various cancer cell lines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodology : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Piperazine Core Functionalization : Reacting 1-(4-fluorophenyl)-1H-tetrazole-5-methanol with a chlorinated coupling agent (e.g., SOCl₂) to form the tetrazole-methyl intermediate.

- Amide Coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the 2-chlorophenyl carboxamide group to the piperazine ring.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl/fluorophenyl groups; piperazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : HRMS to verify molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₉ClF₄N₆O: ~487.12) .

- Purity Assessment :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages .

Q. What are the primary biological targets identified for this compound in preclinical studies?

- Key Targets :

- Serotonin Receptors (5-HT₁A) : Modulatory effects observed in neuropharmacological assays (e.g., elevated plus maze tests for anxiolytic activity) .

- Kinases and GPCRs : Structural analogs show inhibition of tyrosine kinases (e.g., EGFR) and interactions with G-protein-coupled receptors linked to cancer and inflammation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's activity?

- Substituent Analysis :

- Chlorophenyl Position : Compare activity of 2-chloro vs. 3-/4-chloro analogs to assess steric and electronic effects on receptor binding .

- Tetrazole Modifications : Replace the 4-fluorophenyl group with other electron-withdrawing groups (e.g., nitro or cyano) to enhance metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with tetrazole nitrogen atoms) .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Data Reconciliation Strategies :

- Assay Standardization : Normalize data using positive controls (e.g., fluoxetine for 5-HT₁A assays; gefitinib for kinase inhibition) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences between studies. For example, discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., MCF7 vs. HCT116) .

- Mechanistic Follow-Up : Use CRISPR/Cas9 gene editing to validate target specificity in isogenic cell lines .

Q. What in silico strategies are recommended for predicting the binding modes of this compound with its targets?

- Computational Workflow :

- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with 5-HT₁A (PDB ID: 6WGT) or EGFR (PDB ID: 1M17) .

- MD Simulations : Perform 100-ns simulations to assess binding stability (e.g., root-mean-square deviation <2.0 Å) .

- ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。